3'-Anhydro Ezetimibe Alcohol Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3’-Anhydro Ezetimibe Alcohol Impurity involves the degradation of Ezetimibe under alkaline conditions . The synthetic route typically includes the reaction of Ezetimibe with a base, leading to the cleavage of the lactam ring and formation of the anhydro alcohol impurity . Industrial production methods may involve high-performance liquid chromatography (HPLC) for the isolation and purification of this impurity .
Chemical Reactions Analysis
3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Anhydro Ezetimibe Alcohol Impurity has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe mediates its cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with the intestinal uptake of cholesterol, Ezetimibe reduces the delivery of cholesterol to the liver . The specific molecular targets and pathways involved in the action of 3’-Anhydro Ezetimibe Alcohol Impurity are still under investigation.
Comparison with Similar Compounds
3’-Anhydro Ezetimibe Alcohol Impurity can be compared with other similar compounds, such as:
Ezetimibe Impurity A: This impurity has a different molecular structure and is used as a reference standard in the impurity profiling of Ezetimibe.
Ezetimibe Open-Ring Amide Impurity: This compound is another degradation product of Ezetimibe and is used in similar applications.
Ezetimibe Desfluoro Methyl Impurity: This impurity is formed by the removal of a fluorine atom from Ezetimibe and has distinct chemical properties.
The uniqueness of 3’-Anhydro Ezetimibe Alcohol Impurity lies in its specific structural modifications, which result from the cleavage of the lactam ring and formation of the anhydro alcohol .
Properties
Molecular Formula |
C24H23F2NO2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[(E,1S,2R)-1-(4-fluoroanilino)-5-(4-fluorophenyl)-2-(hydroxymethyl)pent-4-enyl]phenol |
InChI |
InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-28)24(18-6-14-23(29)15-7-18)27-22-12-10-21(26)11-13-22/h1-2,4-15,19,24,27-29H,3,16H2/b2-1+/t19-,24+/m0/s1 |
InChI Key |
IGXOLFHCRMDQKD-RNXITGHGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C[C@@H](CO)[C@@H](C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCC(CO)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.